molecular formula C8H8BrClF3N B1450725 3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride CAS No. 1214350-34-1

3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride

Cat. No.: B1450725
CAS No.: 1214350-34-1
M. Wt: 290.51 g/mol
InChI Key: IUWIHDQXLDTTGL-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride is an organic compound with the molecular formula C8H7BrF3N·HCl. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the fifth position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride typically involves the reaction of 3-Bromo-5-(trifluoromethyl)benzyl alcohol with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired amine product. The general reaction scheme is as follows :

    Starting Material: 3-Bromo-5-(trifluoromethyl)benzyl alcohol

    Reagent: Ammonia (NH3)

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.

The product, 3-Bromo-5-(trifluoromethyl)benzylamine, is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to act as a precursor for various drug candidates with potential therapeutic effects. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target proteins.

Case Studies
Research has demonstrated that derivatives of this compound exhibit significant biological activities. For example, fluorinated benzylamines have shown promising antimicrobial properties against various bacterial strains. Additionally, certain derivatives have displayed anticancer potential in vitro, with studies indicating cytotoxic effects on prostate cancer cell lines.

Materials Science

Organic Semiconductors
The unique electronic properties of this compound make it valuable in materials science, particularly in the development of organic semiconductors. Its ability to form stable complexes and participate in charge transfer processes is essential for creating advanced materials used in electronic devices.

Synthesis of Advanced Materials
The compound can also be utilized as a precursor for synthesizing more complex molecules that are integral to the fabrication of novel materials with tailored properties. This includes applications in coatings and polymers that require specific chemical functionalities.

Biological Studies

Biochemical Probes
In biological research, this compound is employed as a probe to study enzyme activity and receptor binding. Its interaction with biomolecules can provide insights into biochemical pathways and mechanisms of action.

Antimicrobial Activity
Studies have indicated that similar compounds exhibit significant antimicrobial activity, suggesting that this compound may also possess similar properties. Research has highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination: The introduction of the bromine atom at the third position.
  • Amination: The incorporation of the amine functional group at the benzyl position.

These synthetic routes can be optimized for large-scale production using continuous flow reactors and catalytic systems to enhance yield and reduce costs.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Biological Activity

3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride is an organic compound with significant biological activity, primarily due to its unique chemical structure, which includes a bromine atom and a trifluoromethyl group. This compound is characterized by its molecular formula C8H7BrF3NHClC_8H_7BrF_3N\cdot HCl and has been studied for its potential applications in medicinal chemistry and biological research.

The synthesis of this compound typically involves the reaction of 3-Bromo-5-(trifluoromethyl)benzyl alcohol with ammonia under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound can be attributed to its role as a nucleophile or electrophile in various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, potentially modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetic properties.

Medicinal Chemistry

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that the inclusion of a trifluoromethyl group can significantly increase the potency of drugs targeting serotonin uptake . This suggests that this compound may also have potential as a pharmacological agent.

Case Studies and Research Findings

  • Cell Viability Studies : In cell-based assays, similar benzamide derivatives have been tested for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. These studies showed that certain derivatives could significantly improve cell viability under stress conditions, suggesting potential applications in diabetes treatment .
  • Anticancer Activity : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives containing trifluoromethyl groups have demonstrated enhanced potency against liver cancer cells, indicating that this compound might also possess anticancer properties .

Comparative Analysis of Related Compounds

Compound NameActivity TypeMIC/EC50 ValuesNotes
3-Bromo-5-(trifluoromethyl)benzylamineAntimicrobialNot yet establishedPotential based on structural similarities
Benzamide Derivativesβ-cell protectiveEC50 ~ 0.16 - 20 µMEffective against ER stress
Trifluoromethyl CompoundsAnticancerIC50 ~ 0.26 - 5.97 µMEffective in liver cancer models

Properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWIHDQXLDTTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214350-34-1
Record name Benzenemethanamine, 3-bromo-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214350-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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